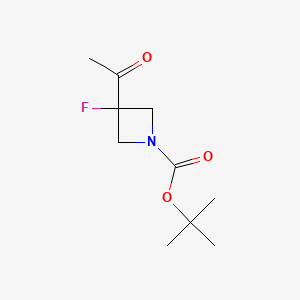

Tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H16FNO3 |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate |

InChI |

InChI=1S/C10H16FNO3/c1-7(13)10(11)5-12(6-10)8(14)15-9(2,3)4/h5-6H2,1-4H3 |

InChI Key |

UXKPYLSIHXBZBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CN(C1)C(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate typically involves:

- Construction of the azetidine ring or modification of an existing azetidine scaffold.

- Introduction of the fluorine atom at the 3-position.

- Installation of the acetyl group at the 3-position.

- Protection of the nitrogen with a tert-butyl carbamate (Boc) group to enhance stability and facilitate purification.

Key Preparation Routes and Reactions

Cyclization and Substitution Reactions

A common approach starts with a suitable azetidine precursor, such as 3-hydroxyazetidine derivatives, which undergo cyclization and substitution reactions to introduce fluorine and acetyl groups.

Cyclization : Cyclization of haloalkyl amines or halogenated precursors in the presence of bases and ammonium salts leads to azetidine ring formation. For example, 1-tert-butyloxycarbonyl-3-azetidinone can be prepared by cyclization of functionalized precursors with ammonium salts under controlled conditions, yielding intermediates suitable for further functionalization.

Fluorination : Introduction of the fluorine atom at the 3-position is often achieved via nucleophilic substitution or electrophilic fluorination on azetidine intermediates. The fluorine can be introduced using reagents such as potassium fluoride or specialized fluorinating agents under suitable conditions.

Acetylation : The acetyl group is introduced typically by acylation reactions, such as treatment with acetyl chloride or acetic anhydride, often after fluorination to avoid side reactions. This step can be performed on azetidine intermediates bearing free or protected amine groups.

Protection with tert-Butyl Carbamate

The nitrogen atom of the azetidine ring is protected with a tert-butyl carbamate group (Boc protection) to improve compound stability and facilitate purification.

Detailed Example from Patent Literature

A representative synthetic sequence from patent CN111362852A describes the preparation of tert-butyl protected azetidine derivatives, which can be adapted for the preparation of this compound:

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of 1-benzyl-3,3-dimethoxy-azetidine | Nucleophilic substitution of 1,3-dichloro-2,2-dimethylpropane with benzylamine in DMF, KI, Na2CO3 | 50-100 °C, 6-12 h | 58 | Intermediate for further modification |

| 2. Boc Protection | Reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride | 10-40 °C, 3-4 h | 91 | Formation of Boc-protected azetidine |

| 3. Conversion to 1-tert-butoxycarbonyl-3-azetidinone | Acid-catalyzed deprotection and oxidation with aqueous citric acid in ethyl acetate | 20-40 °C, 3-4 h | 85.4 | Key intermediate for fluorination and acetylation |

This sequence shows the importance of protecting groups and controlled reaction conditions to achieve high yields and purity.

Fluorination and Acetylation Specifics

While the above patent focuses on azetidinone derivatives, fluorination and acetylation steps are often carried out on these protected intermediates:

Fluorination : Introduction of fluorine at the 3-position can be achieved by treatment of 3-substituted azetidine derivatives with fluorinating agents under mild conditions to avoid ring opening or degradation. For example, nucleophilic fluorination using metal fluorides or electrophilic fluorinating reagents is employed.

Acetylation : The acetyl group is introduced by reacting the fluorinated azetidine intermediate with acetyl chloride or acetic anhydride in the presence of a base, often at low temperature to prevent side reactions.

Analytical Data and Characterization

Typical characterization of this compound includes:

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the chemical shifts corresponding to the tert-butyl group, azetidine ring protons, acetyl methyl group, and fluorine coupling patterns.

Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight.

Infrared Spectroscopy (IR) : Characteristic carbonyl stretching frequencies for the carbamate and acetyl groups.

Melting Point and Purity : Determined by differential scanning calorimetry (DSC) and HPLC purity analysis.

Summary Table of Preparation Conditions

Research Findings and Industrial Applicability

The described methods emphasize high yield and scalability suitable for industrial production, with yields reported up to 91% for Boc protection and 85% for azetidinone formation.

Environmental considerations include avoiding hazardous solvents like dioxane and DMSO when possible, favoring greener solvents such as ethyl acetate and methylene chloride.

The synthetic routes allow for stereochemical control and generation of chiral fluorinated azetidine derivatives, which are valuable in drug development.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the fluoro group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate is a chemical compound with the molecular formula C10H16NO3F . It features an azetidine core, which is a four-membered heterocyclic ring containing one nitrogen atom . This compound is also characterized by a tert-butyl group, an acetyl group, and a fluorine atom attached to the azetidine ring .

Physical and Chemical Properties

- Molecular Formula: C10H16NO3F

- Molecular Weight: 217.24

- Purity: Typically ±97%

- CAS Number: 2708281-07-4

Synonyms

Applications in Scientific Research

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries .

Heterocyclic Building Block: It serves as a heterocyclic building block . Building blocks are essential in drug discovery for constructing molecules with specific shapes and properties .

Pharmaceutical Research: Azetidine derivatives, including this compound, are valuable in pharmaceutical research due to their unique structural features . The incorporation of a fluorine atom can enhance the metabolic stability and lipophilicity of drug candidates, improving their pharmacokinetic properties .

Synthesis of Isoxazoline Azetidine Derivatives: This compound can be used in the synthesis of isoxazoline azetidine derivatives, which have shown parasiticidal activity . These derivatives are useful as antiparasitic agents, particularly for treating ectoparasites such as fleas, lice, mites, and ticks in animals .

BCL6 Inhibition Research: Azetidines, including fluorinated azetidines, have been explored for their potential in BCL6 inhibition . For instance, researchers have investigated azetidine-substituted pyrimidines as inhibitors of BCL6, a protein involved in various cancers. Specific examples include compounds in which the four-membered cyclic amine is an azetidine .

** improving Permeability and Efflux:** The effect of azetidines on permeability and efflux. It was found that azetidines can improve these properties, which are important for drug absorption and distribution in the body. For example, a 3-methoxy-substituted azetidine showed good permeability and a low efflux ratio .

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-3-fluoro-azetidine-1-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, or cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate with similar azetidine derivatives:

*Note: Exact molecular data for the target compound is inferred from analogs.

Reactivity and Stability

- Electron-Withdrawing Effects : The acetyl group in the target compound stabilizes the azetidine ring via electron withdrawal, reducing susceptibility to ring-opening compared to electron-donating groups like hydroxymethyl (e.g., ).

- Fluorine Substitution: Mono-fluoro (target compound) vs. difluoro (CAS 1255666-59-1, ) substitution alters electronegativity. Difluoro derivatives may exhibit higher metabolic stability due to stronger C-F bond strength.

- Functional Group Reactivity: The chlorosulfonyl group in CAS 1803604-30-9 enables facile nucleophilic substitution, contrasting with the acetyl group’s ketone reactivity (e.g., enolate formation). Amino groups (CAS 1083181-23-0, ) enhance participation in coupling reactions (e.g., amide bond formation).

Physicochemical Properties

- Polarity : Hydroxyl-containing analogs (e.g., CAS 1380752-53-3 ) exhibit higher polarity than the acetylated target compound, impacting solubility and membrane permeability.

- Molecular Weight : The target compound (MW ~229) is intermediate in size compared to bulkier derivatives like CAS 1380752-53-3 (MW 267.3) .

Biological Activity

Tert-butyl 3-acetyl-3-fluoroazetidine-1-carboxylate (CAS Number: 2708281-07-4) is a fluorinated azetidine compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article explores its biological activity based on diverse research findings, including case studies, structure-activity relationships (SAR), and pharmacological evaluations.

- Molecular Formula : C10H16FNO3

- Molecular Weight : 217.24 g/mol

- Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer progression. The compound's fluorine atom enhances its lipophilicity, potentially improving cellular permeability and bioavailability.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the azetidine ring can significantly impact the compound's potency. For instance, the introduction of different substituents at the 3-position of the azetidine ring has been shown to alter both biochemical and cellular activities. A study demonstrated that azetidines with specific functional groups exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative properties .

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | IC50 (nM) | Remarks |

|---|---|---|---|

| 1 | H | 15 | Base compound |

| 2 | CH3 | 10 | Improved potency |

| 3 | CF3 | 5 | Highest potency observed |

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound as an inhibitor of pancreatic cancer cell growth. One investigation reported that this compound inhibited pancreatic cancer cells comparable to Gemcitabine, a standard chemotherapy agent . The mechanism appears to involve interference with metabolic pathways critical for tumor survival and proliferation.

Case Study 1: Inhibition of Pancreatic Cancer Cells

In a controlled laboratory setting, this compound was tested against a panel of pancreatic cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant reductions observed at concentrations as low as 10 nM. The study concluded that the compound could serve as a lead candidate for further development in targeted cancer therapies .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study involving animal models assessed the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Results indicated favorable bioavailability and a moderate half-life, suggesting potential for therapeutic applications. The compound demonstrated good oral bioavailability when administered at doses of 5 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.